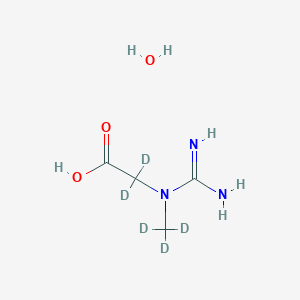
Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Creatine-d5 (monohydrate) is a deuterium-labeled form of creatine monohydrate. Creatine monohydrate is an endogenous amino acid derivative that plays a crucial role in cellular energy production, particularly in muscle and brain tissues . The deuterium labeling in Creatine-d5 allows for its use in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of creatine monohydrate typically involves the reaction of sodium sarcosinate with cyanamide in an aqueous solution. The reaction is carried out at a temperature range of 70-90°C under stirring conditions. The resulting product is then cooled to precipitate creatine monohydrate crystals, which are subsequently separated, washed, and dried .
Industrial Production Methods
In industrial settings, the production of creatine monohydrate follows a similar synthetic route but on a larger scale. The process involves the use of bipolar membrane electrodialysis to separate and remove sodium ions from the sodium sarcosinate solution, followed by the reaction with cyanamide. The by-products of this process can be utilized to produce organic fertilizers, making the method more sustainable .
化学反応の分析
Types of Reactions
Creatine-d5 (monohydrate) undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine.
Reduction: Under certain conditions, creatine can be reduced back to its precursor molecules.
Substitution: Creatine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products Formed
Oxidation: Creatinine
Reduction: Precursor molecules such as sarcosine and cyanamide
Substitution: Various substituted creatine derivatives
科学的研究の応用
Creatine-d5 (monohydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of creatine metabolism.
Biology: Helps in studying cellular energy mechanisms, particularly in muscle and brain tissues.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of creatine in the body.
Industry: Employed in the development of dietary supplements and performance-enhancing products
作用機序
Creatine-d5 (monohydrate) exerts its effects primarily through its role in the phosphocreatine system. In muscle tissues, creatine is phosphorylated to form phosphocreatine by the enzyme creatine kinase. Phosphocreatine then donates a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. This process is crucial during short bursts of high-intensity activities .
類似化合物との比較
Similar Compounds
Creatine Monohydrate: The non-deuterated form, widely used in dietary supplements.
Creatine Ethyl Ester: A form of creatine that is claimed to have better absorption.
Creatine Hydrochloride: Known for its higher solubility compared to creatine monohydrate.
Buffered Creatine: Contains buffering agents to reduce the conversion of creatine to creatinine in the stomach.
Uniqueness of Creatine-d5 (Monohydrate)
Creatine-d5 (monohydrate) is unique due to its deuterium labeling, which makes it particularly useful in research settings. The deuterium atoms act as tracers, allowing scientists to track the metabolic pathways and pharmacokinetics of creatine with greater precision. This makes Creatine-d5 invaluable in studies aimed at understanding the detailed mechanisms of creatine metabolism and its effects on cellular energy production .
特性
分子式 |
C4H11N3O3 |
|---|---|
分子量 |
154.18 g/mol |
IUPAC名 |
2-[carbamimidoyl(trideuteriomethyl)amino]-2,2-dideuterioacetic acid;hydrate |
InChI |
InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3,2D2; |
InChIキー |
MEJYXFHCRXAUIL-LUIAAVAXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C(=N)N)C([2H])([2H])C(=O)O.O |
正規SMILES |
CN(CC(=O)O)C(=N)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


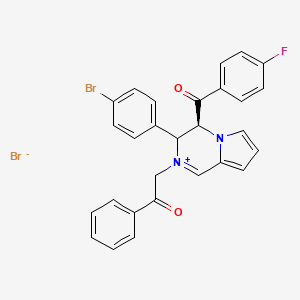
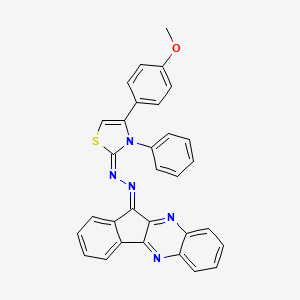
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
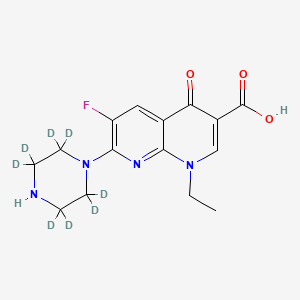
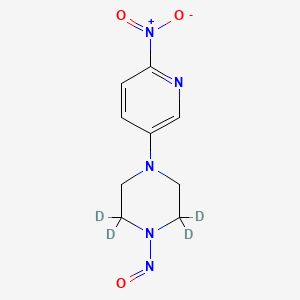
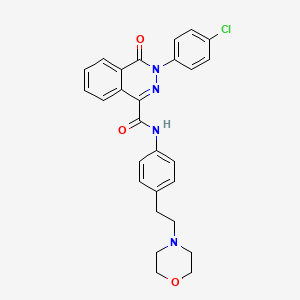

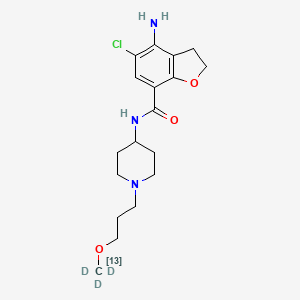

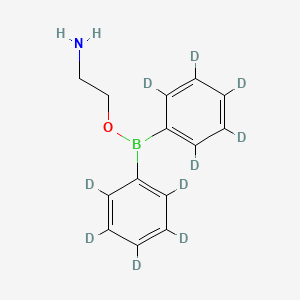
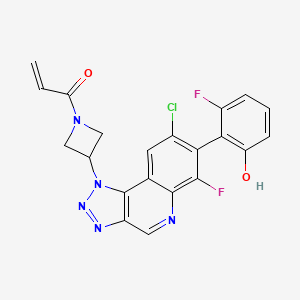
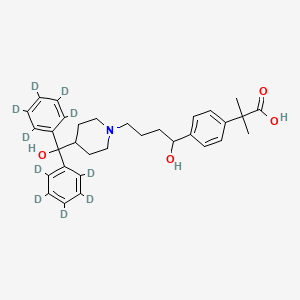
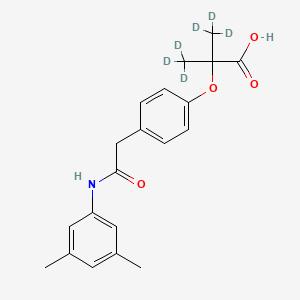
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
